

# Oral Psoriasis Therapies: A Comparative Analysis of JNJ-10329670 (Icotrokinra) and RO5459072

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ 10329670**

Cat. No.: **B1672991**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational oral therapies for psoriasis: JNJ-10329670 (also known as icotrokinra, JNJ-77242113, and PN-235), a selective oral peptide antagonist of the IL-23 receptor, and RO5459072, a cathepsin S inhibitor. The comparison focuses on their distinct mechanisms of action, preclinical data, and clinical trial outcomes in psoriasis models.

## Executive Summary

JNJ-10329670 (icotrokinra) has demonstrated significant efficacy and a favorable safety profile in extensive Phase 2 and Phase 3 clinical trials for moderate-to-severe plaque psoriasis. As a first-in-class oral IL-23 receptor antagonist, it represents a promising new oral treatment modality for this chronic inflammatory skin disease. In contrast, the clinical development of RO5459072, a cathepsin S inhibitor, for psoriasis was halted due to a lack of efficacy in a Phase 2a study. While the rationale for investigating cathepsin S inhibition in psoriasis is scientifically plausible, RO5459072 did not translate to clinical benefit in this indication.

## Mechanism of Action

### JNJ-10329670 (Icotrokinra): Targeting the IL-23/Th17 Axis

JNJ-10329670 is an orally administered peptide that selectively binds to the interleukin-23 (IL-23) receptor, effectively blocking the IL-23 signaling pathway. The IL-23/Th17 axis is a critical driver of the pathogenesis of psoriasis. By inhibiting this pathway, JNJ-10329670 reduces the production of pro-inflammatory cytokines such as IL-17 and IL-22, which are responsible for the keratinocyte hyperproliferation and inflammation characteristic of psoriatic lesions.[1][2]



[Click to download full resolution via product page](#)

JNJ-10329670 (Icotrokinra) inhibits the IL-23 signaling pathway.

## RO5459072: Inhibition of Cathepsin S

RO5459072 is a small molecule inhibitor of cathepsin S, a lysosomal cysteine protease.[3] Cathepsin S plays a role in antigen presentation by major histocompatibility complex (MHC) class II molecules.[3] More recently, it has been identified as the major activator of the pro-inflammatory cytokine IL-36 $\gamma$  in epithelial cells.[4][5] IL-36 $\gamma$  is highly expressed in psoriatic lesions and is a key mediator of epithelial inflammation.[4][5] By inhibiting cathepsin S, RO5459072 was hypothesized to reduce the activation of IL-36 $\gamma$  and thereby ameliorate psoriatic inflammation.

[Click to download full resolution via product page](#)

RO5459072 inhibits the activation of IL-36y by Cathepsin S.

## Preclinical Data

### JNJ-10329670 (Icotrokinra)

Preclinical studies in a rat model of IL-23-induced skin inflammation demonstrated that oral administration of JNJ-77242113 inhibited IL-23-induced skin thickening and the gene expression of IL-17A, IL-17F, and IL-22.<sup>[2][6]</sup> In a rat model of trinitrobenzene sulfonic acid-induced colitis, another IL-23-mediated condition, oral JNJ-77242113 also attenuated disease parameters.<sup>[2]</sup> These preclinical findings provided a strong rationale for its clinical development in psoriasis.

## RO5459072

Preclinical studies demonstrated that cathepsin S activity is significantly upregulated in psoriatic skin lesions compared to healthy controls.<sup>[4][5]</sup> Furthermore, the product of cathepsin S-dependent IL-36y cleavage was shown to induce psoriasiform changes in human skin-equivalent models.<sup>[4]</sup> While these findings supported the therapeutic potential of targeting cathepsin S in psoriasis, specific preclinical efficacy data for RO5459072 in psoriasis models is not extensively published.

## Clinical Data

### JNJ-10329670 (Icotrokinra)

JNJ-10329670 has undergone extensive clinical evaluation in a series of multicenter, randomized, double-blind, placebo-controlled trials.

Table 1: Summary of Key Clinical Trial Results for JNJ-10329670 (Icotrokinra) in Moderate-to-Severe Plaque Psoriasis

| Trial                    | Phase | N   | Treatment Arms                                                      | Key Efficacy Endpoints (at Week 16)                                                                                                                           |
|--------------------------|-------|-----|---------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| FRONTIER 1[7]<br>[8]     | 2b    | 255 | Placebo, JNJ-2113 (25mg QD, 25mg BID, 50mg QD, 100mg QD, 100mg BID) | PASI 75: 9% (Placebo) vs. 79% (100mg BID) PASI 100: 0% (Placebo) vs. 40.5% (100mg BID) IGA 0 (clear): Not reported vs. 45.2% (100mg BID)                      |
| ICONIC-LEAD[1]<br>[9]    | 3     | 684 | Placebo, Icotrokinra (200mg QD)                                     | IGA 0/1: 8.3% (Placebo) vs. 64.7% (Icotrokinra) PASI 90: 4.4% (Placebo) vs. 49.6% (Icotrokinra)                                                               |
| ICONIC-<br>TOTAL[10][11] | 3     | 311 | Placebo, Icotrokinra (200mg QD)                                     | IGA 0/1: 6% (Placebo) vs. 57% (Icotrokinra) ss-IGA 0/1 (scalp): 11% (Placebo) vs. 66% (Icotrokinra) sPGA-G 0/1 (genital): 21% (Placebo) vs. 77% (Icotrokinra) |
| ICONIC-<br>ADVANCE 1 &   | 3     | -   | Placebo, Icotrokinra,                                               | Showed superiority to                                                                                                                                         |

2[12]

Deucravacitinib

deucravacitinib  
at weeks 16 and  
24.

PASI 75/90/100: 75%/90%/100% reduction in Psoriasis Area and Severity Index score from baseline. IGA 0/1: Investigator's Global Assessment score of clear (0) or almost clear (1). ss-IGA: scalp-specific IGA. sPGA-G: static Physician's Global Assessment of Genitalia.

Across these trials, icotrokinra has consistently demonstrated a rapid onset of action and a favorable safety profile, with the most common adverse events being mild to moderate in severity.[7][8]

## RO5459072

An open-label, Phase 2a study was conducted to investigate the efficacy and safety of a cathepsin S inhibitor, presumed to be RO5459072, in patients with moderate-to-severe psoriasis.[13][14] However, the study was terminated early due to an apparent lack of improvement in PASI scores.[13] A subsequent publication confirmed that RO5459072 failed to show efficacy in psoriasis.[3]

Table 2: Summary of Clinical Trial Results for RO5459072 in Psoriasis

| Trial                | Phase | N             | Treatment Arms | Key Efficacy Endpoints | Outcome                                   |
|----------------------|-------|---------------|----------------|------------------------|-------------------------------------------|
| Phase 2a[13]<br>[14] | 2a    | Not specified | RO5459072      | PASI improvement       | Terminated early due to lack of efficacy. |

## Experimental Protocols

### JNJ-10329670 (Icotrokinra) Clinical Trial Program



[Click to download full resolution via product page](#)

Generalized workflow for JNJ-10329670 Phase 3 psoriasis trials.

The Phase 3 ICONIC program for icotrokinra generally follows a similar design:

- Study Design: Multicenter, randomized, double-blind, placebo-controlled.[1][5][9][10][11][12][15]
- Patient Population: Adults and adolescents ( $\geq 12$  years) with moderate-to-severe plaque psoriasis (Body Surface Area [BSA]  $\geq 10\%$ , Psoriasis Area and Severity Index [PASI]  $\geq 12$ , Investigator's Global Assessment [IGA]  $\geq 3$ ) who are candidates for systemic therapy.[10][15]

[16] The ICONIC-TOTAL study specifically enrolled patients with high-impact site involvement (scalp, genital, and/or hands and feet).[1][10][11]

- Intervention: Oral icotrokinra (typically 200 mg once daily) or placebo.[10][15]
- Primary Endpoints: The co-primary endpoints are typically the proportion of patients achieving at least a 75% or 90% improvement in PASI score (PASI 75 or PASI 90) and the proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) at Week 16.[5][12]
- Secondary Endpoints: Include assessments of efficacy at other time points, improvements in psoriasis involving special areas (e.g., scalp, nails, genitals), and patient-reported outcomes.

## RO5459072 Clinical Trial Protocol

Detailed protocols for the Phase 2a study of RO5459072 in psoriasis are not publicly available. Based on the limited information, the study was an open-label trial investigating the efficacy and safety of a cathepsin S inhibitor in patients with moderate-to-severe psoriasis.[13][14] The primary efficacy endpoint was likely a measure of improvement in the PASI score.

## Conclusion

The comparison between JNJ-10329670 (icotrokinra) and RO5459072 in the context of psoriasis treatment reveals a stark contrast in clinical outcomes. JNJ-10329670, by selectively targeting the well-validated IL-23 pathway, has emerged as a highly effective oral therapy for moderate-to-severe plaque psoriasis, with robust and consistent efficacy demonstrated across a comprehensive clinical trial program. Its development marks a significant advancement in offering patients a convenient and effective oral treatment option.

Conversely, while the inhibition of cathepsin S by RO5459072 was based on a sound scientific rationale targeting the activation of IL-36 $\gamma$ , this mechanism did not translate into clinical efficacy for psoriasis patients, leading to the discontinuation of its development for this indication. This highlights the complexities of drug development and the importance of clinical validation of novel therapeutic targets. For researchers and drug development professionals, the story of these two compounds underscores the critical role of target selection and the rigorous clinical evaluation necessary to bring new, effective therapies to patients.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Icotrokinra results show significant skin clearance in patients with difficult-to-treat scalp and genital psoriasis [prnewswire.com]
- 2. psoriasiscouncil.org [psoriasiscouncil.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jn.com]
- 5. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [prnewswire.com]
- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protagonist Therapeutics Announces Positive Topline Results for Phase 2b FRONTIER 1 Clinical Trial of Oral IL-23 Receptor Antagonist JNJ-2113 (PN-235) in Psoriasis [prnewswire.com]
- 8. Oral IL-23 receptor antagonist for psoriasis promising: Phase 2b study | MDedge [mdedge.com]
- 9. Icotrokinra long-term results affirm promise of targeted oral peptide with high rates of durable skin clearance and favorable safety profile in difficult-to-treat scalp and genital psoriasis [jn.com]
- 10. Icotrokinra – Overview of the ICONIC-TOTAL Clinical Trial [jnmedicalconnect.com]
- 11. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jn.com]
- 12. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [prnewswire.com]
- 13. researchgate.net [researchgate.net]

- 14. An open-label phase 2a study investigating the efficacy and safety of a cathepsin S inhibitor in patients with moderate-to-severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [jnjamicalconnect.com](#) [jnjamicalconnect.com]
- 16. [ClinicalTrials.gov](#) [clinicaltrials.gov]
- To cite this document: BenchChem. [Oral Psoriasis Therapies: A Comparative Analysis of JNJ-10329670 (Icotrokinra) and RO5459072]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672991#njn-10329670-compared-to-ro5459072-in-psoriasis-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)